4-Chlorophenyl mesityl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl mesityl sulfone is an organic compound with the molecular formula C15H15ClO2S. It is a sulfone derivative, characterized by the presence of a sulfonyl functional group (SO2) attached to a mesityl group and a 4-chlorophenyl group.
Vorbereitungsmethoden
The synthesis of 4-chlorophenyl mesityl sulfone can be achieved through several methods. One common approach involves the reaction of 4-chlorophenyl sulfonyl chloride with mesitylene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride by mesitylene .
Industrial production methods for sulfones often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Chlorophenyl mesityl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction of the sulfone group can yield sulfides or thiols, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-chlorophenyl mesityl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of adjacent functional groups. This property is exploited in various chemical reactions where the sulfone group facilitates the formation of reactive intermediates .
In biological systems, sulfones can inhibit enzyme activity by binding to the active site or by modifying essential amino acid residues. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the sulfone derivative .
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenyl mesityl sulfone can be compared with other sulfone derivatives, such as:
4-Chlorophenyl methyl sulfone: Similar in structure but with a methyl group instead of a mesityl group.
4-Chlorophenyl hexa-decyl sulfone: Contains a long alkyl chain, making it more hydrophobic and suitable for different industrial applications.
4-Chlorophenyl difluoromethyl sulfone: The presence of fluorine atoms alters its chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
22944-35-0 |
---|---|
Molekularformel |
C15H15ClO2S |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c1-10-8-11(2)15(12(3)9-10)19(17,18)14-6-4-13(16)5-7-14/h4-9H,1-3H3 |
InChI-Schlüssel |
YIFXGYRAAXGFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.